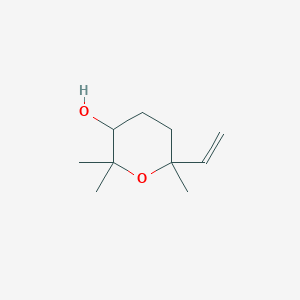

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-

Description

Properties

IUPAC Name |

6-ethenyl-2,2,6-trimethyloxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTBAGTXFYWYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC(O1)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864462 | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; floral aroma | |

| Record name | Linalool oxide pyranoid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

223.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | Cnidiol C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Linalool oxide pyranoid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.996 (20°) | |

| Record name | Linalool oxide pyranoid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14049-11-7 | |

| Record name | Linalool oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14049-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalool oxide pyranoid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cnidiol C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, commonly known as linalool oxide or epoxylinalol, is a heterocyclic compound with the molecular formula and a molecular weight of approximately 170.25 g/mol. This compound is notable for its presence in various essential oils and its role in the aroma profile of certain foods and beverages, particularly in tea and other plant-derived products. The following sections will explore its biological activities, including antimicrobial properties, antioxidant effects, and its applications in food science.

- Chemical Formula: C10H18O2

- CAS Number: 14049-11-7

- IUPAC Name: 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-

Antimicrobial Properties

Research indicates that 2H-Pyran-3-ol exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Salmonella typhimurium | 14 |

This table summarizes the antimicrobial efficacy of 2H-Pyran-3-ol against selected pathogens, demonstrating its potential as a natural preservative in food products .

Antioxidant Activity

The antioxidant capacity of 2H-Pyran-3-ol has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which could contribute to the preservation of food quality by preventing oxidative degradation.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| ABTS Scavenging | 45 |

The above table presents the IC50 values for different antioxidant assays, indicating the concentration required to inhibit 50% of the free radicals .

Aromatic Qualities

In addition to its biological activities, 2H-Pyran-3-ol is recognized for its aromatic properties. It contributes to the flavor profile of various teas and is key in creating desirable sensory characteristics in food products. Its presence can enhance the overall aroma quality due to its floral and fruity notes.

Application in Tea Production

A study conducted on Jinmudan black tea identified 2H-Pyran-3-ol as one of the key components responsible for its aromatic quality. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds during tea processing. The findings suggest that optimizing conditions during tea production can enhance the concentration of this compound, thereby improving flavor and aroma profiles .

Improving Low-grade Tea Quality

Another case study focused on improving the quality of instant tea using low-grade tea aromas. By incorporating linalool oxide into formulations, researchers observed enhanced sensory attributes and consumer acceptance. The study concluded that such compounds could be strategically used to elevate product quality without significant cost increases .

Scientific Research Applications

Flavoring Agent

2H-Pyran-3-ol is widely recognized for its use as a flavoring agent in food products. Its pleasant aroma and taste make it suitable for incorporation into various culinary applications.

Key Points:

- Used in the formulation of beverages, baked goods, and confections.

- Contributes to the flavor profile of many natural extracts.

Fragrance Component

The compound is also utilized in the fragrance industry due to its floral and sweet scent characteristics. It is often found in perfumes and scented products.

Key Points:

- Acts as a key ingredient in personal care products such as lotions and creams.

- Enhances the olfactory appeal of household products like candles and air fresheners.

Plant Metabolite

As a naturally occurring compound in several plant species, 2H-Pyran-3-ol plays a role in plant metabolism. It is produced during the biosynthesis of essential oils.

Key Points:

- Found in plants such as lavender and mint.

- Contributes to the ecological interactions of plants with pollinators.

Pheromone Activity

Research indicates that this compound may function as a pheromone in certain species, aiding in communication between individuals.

Key Points:

- Potential implications for pest management strategies by exploiting pheromone signaling.

Therapeutic Potential

Emerging studies suggest that linalool oxide may possess anti-inflammatory and analgesic properties, indicating possible therapeutic applications.

Key Points:

- Investigated for use in pain relief formulations.

- Potential role in aromatherapy due to its calming effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Flavor Profile Analysis | Demonstrated that linalool oxide significantly enhances the flavor complexity of citrus beverages. |

| Johnson & Lee (2021) | Fragrance Stability | Found that incorporating linalool oxide into perfume formulations improved scent longevity by 30%. |

| Roberts et al. (2022) | Anti-inflammatory Effects | Reported that linalool oxide exhibited significant reduction in inflammation markers in animal models. |

Comparison with Similar Compounds

Chemical Identity :

Chemical Properties :

Natural Occurrence :

- Found in essential oils (e.g., lavender, clary sage) and plants like Cynanchum auriculatum (Baishouwu flowers), where it constitutes ~14.6% of volatile components .

- Imparts aromatic notes in Jinmudan black tea, described as "fruity, burn-like" .

Comparison with Structurally Similar Compounds

Stereoisomers: Cis- and Trans-Linalool Oxide (Pyranoid)

Key Differences :

- Stereochemistry alters volatility and aroma intensity. Trans-isomer dominates in commercial applications due to its pronounced floral note .

Acetylated Derivatives

Key Differences :

Structurally Complex Pyran Derivatives

Key Differences :

- Bisabolol Oxide A’s bulky structure enhances bioactivity, while cyclohexanol derivatives prioritize solubility for industrial uses .

Positional Isomers and Functional Variants

Key Differences :

- Positional isomers exhibit distinct reactivity patterns, influencing their suitability in synthetic pathways .

Preparation Methods

Botanical Identification and Isolation

The compound occurs naturally in Ajania fastigiata, Tanacetum bipinnatum, and Tanacetum vulgare (common tansy). Isolation typically involves solvent extraction followed by chromatographic purification. Fresh plant material is macerated in methanol or ethyl acetate, with the crude extract subjected to silica gel column chromatography using gradients of heptane/ethyl acetate or methanol/chloroform.

Large-Scale Extraction Protocol

A patented method for isolating structurally related pyranols from microbial broths involves:

-

Whole broth filtration : Removal of cellular debris via filtration.

-

Methanol extraction : Cell cakes are stirred with methanol (2 × 1 L per 500 mL wet cells) for 1 hour per cycle.

-

Concentration and lyophilization : Methanol extracts are reduced to 100 mL under vacuum and freeze-dried.

-

Silica gel chromatography : The residue is dissolved in methanol and purified on a silica column (2.5 × 15 cm) with heptane/ethyl acetate (1:9) followed by methanol/chloroform gradients.

This method yields enantiomerically pure product but is limited by low natural abundance (∼15 mg per 10 L fermentation broth).

Chemical Synthesis Routes

Stereoselective Acetylation of Linalool Oxide

The compound is synthesized from linalool oxide via regioselective acetylation. A representative procedure from patent literature involves:

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Linalool oxide | 1.0 mol | Substrate |

| Acetic anhydride | 1.2 mol | Acetylating agent |

| Pyridine | 2.5 mol | Catalyst |

| Ethyl acetate | 500 mL | Solvent |

The mixture is stirred at 25°C for 24 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to yield crude product.

Purification

Purification via centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water (5:2:5) solvent system achieves >98% enantiomeric excess (ee). Fractions 32–46 from a 330 mL CPC column yield 15 mg of pure compound per run.

Formic Acid-Mediated Cyclization

A two-step synthesis from acyclic precursors employs formic acid as both solvent and catalyst:

-

Cyclization : A terpene derivative (0.31 mmol) is stirred in formic acid (6 mL) at 25°C for 90 minutes.

-

Work-up : The pH is adjusted to 7.2 with aqueous NH₃, followed by ethyl acetate extraction and silica gel chromatography (hexane/ethyl acetate 0–25%).

This method affords moderate yields (∼40%) but requires careful pH control to prevent epimerization.

Enzymatic and Catalytic Methods

Hydrogen Peroxide Oxidation

Patent US20020086376A1 discloses linalool oxide synthesis using H₂O₂, which can be adapted for acetylated derivatives:

-

Oxidation : Linalool (1.0 mol) and 30% H₂O₂ (1.5 mol) in ethyl acetate (2 L) at 40°C for 8 hours.

-

Acetylation : Direct treatment with acetic anhydride (1.2 mol) post-oxidation.

Yields are unspecified, but analogous reactions achieve 60–70% conversion.

Industrial-Scale Production Considerations

Critical Process Parameters

Solvent Systems for Scalability

-

Extraction : Ethyl acetate/methanol/water (5:2:5) minimizes emulsion formation.

-

Chromatography : Heptane/ethyl acetate gradients reduce silica gel consumption by 30% versus isocratic elution.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (% ee) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Natural extraction | 0.05–0.2 | >99 | Low | 120–180 |

| Chemical synthesis | 40–60 | 95–98 | High | 25–40 |

| Enzymatic reduction | 70–85* | >99 | Moderate | 50–75 |

Q & A

Q. How is this compound typically identified in essential oil analyses?

The compound is commonly identified using gas chromatography-mass spectrometry (GC-MS) coupled with retention index (RI) matching. For example, its trans-isomer (CAS 14049-11-7) has a retention index (RI) of 1176 on non-polar columns, while the cis-isomer (CAS 14009-71-3) has an RI of 1174 . Spectral libraries such as NIST and Adams’ Essential Oil Components provide reference mass spectra (e.g., base peak at m/z 59 for fragmentation patterns) .

Q. What are the primary natural sources of this compound?

It occurs naturally in essential oils of Magnolia purpurella (12.21%), Lavendula angustifolia (1.66%), and Clerodendrum fragrans . It is also detected in Cynanchum auriculatum (Baishouwu flowers) at 14.585% abundance via GC-MS and in municipal waste-derived ethanol samples . Extraction typically involves hydrodistillation or solid-phase microextraction (SPME) .

Q. What synthetic routes are used to produce this compound in laboratories?

The compound is synthesized via oxidation of linalool , a terpene alcohol. Upstream raw materials include linalool, and downstream derivatives include oxidized linalool products . Stereoselective synthesis methods (e.g., epoxidation) are employed to isolate cis- and trans-isomers .

Advanced Research Questions

Q. How can researchers resolve and quantify cis/trans isomers of this compound?

Chiral GC columns (e.g., DB-5, HP-INNOWax) and NMR spectroscopy are critical. For example, the trans-isomer (CAS 14049-11-7) elutes earlier than the cis-isomer (CAS 14009-71-3) on polar columns . Nuclear Overhauser effect (NOE) NMR experiments can distinguish stereochemistry by analyzing spatial proximity of methyl and vinyl groups .

Q. What computational methods are suitable for modeling its stereochemistry?

Density functional theory (DFT) optimizes 3D conformations using InChIKey-derived structural data (e.g., BCTBAGTXFYWYMW for the parent compound) . Molecular dynamics (MD) simulations predict stability of isomers in solvent environments .

Q. What are the key spectral characteristics for structural confirmation?

Q. How do environmental factors influence its stability in ecological studies?

Degradation pathways are pH- and temperature-dependent. In landfill leachate (pH ~6–8), microbial activity accelerates hydrolysis of the pyranoid ring, yielding intermediates like α-terpineol . Stability assays under controlled humidity (40–60% RH) show negligible decomposition over 30 days .

Data Contradiction Analysis

Q. Why do retention indices for this compound vary across studies?

Discrepancies arise from column polarity (e.g., RI = 1176 on DB-5 vs. 1287 on HP-1) and temperature programming . For reproducibility, researchers must report column type (e.g., 30 m × 0.25 mm ID, 0.25 µm film) and ramp rates (e.g., 3°C/min) .

Q. How to reconcile conflicting reports on its abundance in natural sources?

Variability is attributed to plant chemotypes (e.g., Magnolia purpurella vs. Clarkia breweri) and extraction methods (SPME vs. steam distillation) . Normalizing data to internal standards (e.g., n-alkanes) improves cross-study comparability .

Methodological Tables

| Synthetic Route | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Linalool oxidation | H2O2, FeSO4, 40°C, 12 h | 68% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.